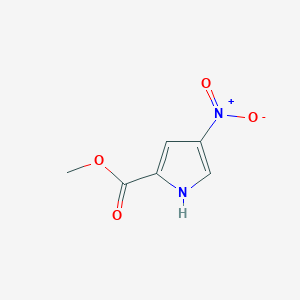

Methyl 4-nitro-1h-pyrrole-2-carboxylate

Overview

Description

Methyl 4-nitro-1H-pyrrole-2-carboxylate (MNP) is an organic compound belonging to the pyrrole family. It is a white crystalline solid that is soluble in water and other organic solvents. In its pure form, MNP is an odorless and non-toxic compound. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine.

Scientific Research Applications

- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Pyrrole containing analogs are considered as a potential source of biologically active compounds that can be found in many natural products .

- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

- Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .

- The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

- Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .

- These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .

Medicinal Chemistry

Pharmaceutical Research

- Pyrrole analogs have been used in the development of antitubercular agents .

- For instance, Volynets et al. reported the synthesis and antitubercular activity of novel isoniazid bearing pyrrole analogs .

- One compound, 1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, has shown inhibitory activity toward isoniazid-resistant strain with an IC50 of 0.14 μM .

- Fluorinated pyrroles have been used in the synthesis of some porphyrin derivatives .

- The (CF3)2Cd-CF3CdBr-CuBr system was used as a source of trifluoromethyl anion in the synthesis of these derivatives .

Antitubercular Agent Development

Chemistry of Fluorinated Pyrroles

Biological and Pharmacological Significance

- Methyl 4-nitro-1H-pyrrole-2-carboxylate is a chemical compound used in various chemical reactions . It’s often used as a building block in the synthesis of more complex molecules .

- The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

- The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

Chemical Synthesis

Development of Antiviral Agents

Inhibitor Development

properties

IUPAC Name |

methyl 4-nitro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZNAATZQZPGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294169 | |

| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-nitro-1h-pyrrole-2-carboxylate | |

CAS RN |

13138-74-4 | |

| Record name | 13138-74-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

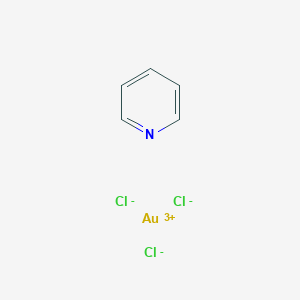

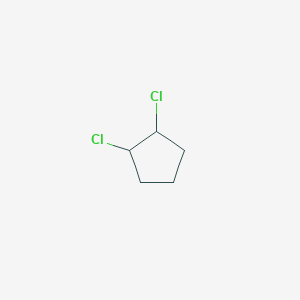

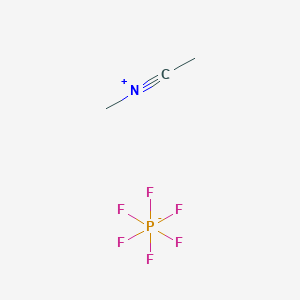

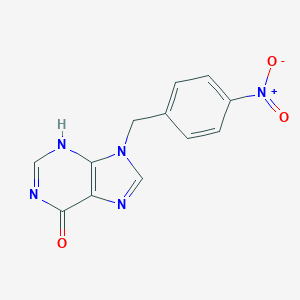

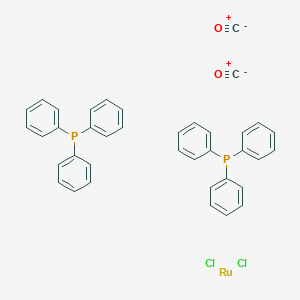

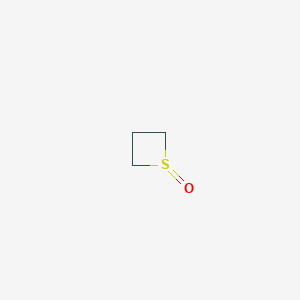

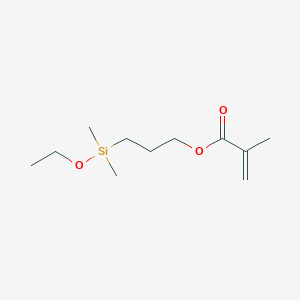

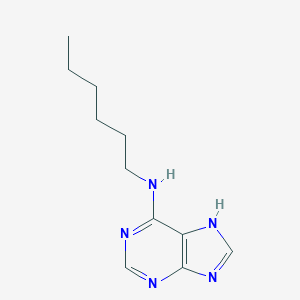

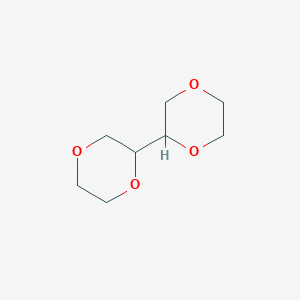

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.